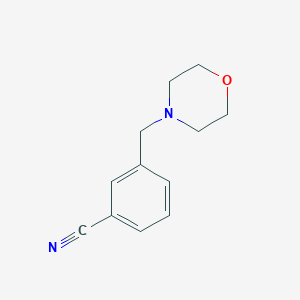

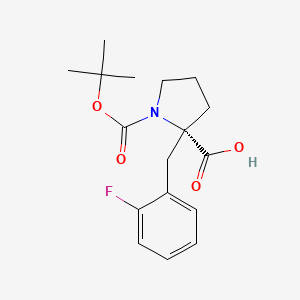

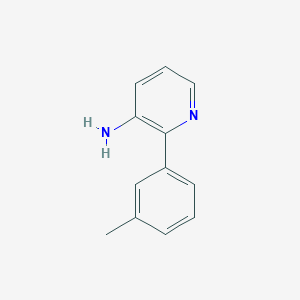

![molecular formula C18H25N3O6 B1336819 (2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid CAS No. 56186-50-6](/img/structure/B1336819.png)

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid" is a complex molecule that appears to be a derivative of amino acids with a furan ring substitution. This molecule is not directly described in the provided papers, but its structure suggests it is related to amino acid derivatives and furan-containing compounds, which are discussed in the context of synthesis and crystal structure analysis in the provided literature.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods, including palladium-catalyzed reactions. For instance, an easy and convenient synthesis of 2-furan-2-ylacetamides is reported starting from (Z)-2-en-4-yn-1-ols, using a PdI2-catalyzed oxidative aminocarbonylation of the triple bond to give 2-ynamide intermediates, which undergo intramolecular conjugate addition and aromatization to yield the final furanacetamide derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving palladium-catalyzed steps and conjugate additions could potentially be applied.

Molecular Structure Analysis

The molecular structure of amino acid derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate shows that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds . This suggests that the compound , with its amino acid backbone and furan ring, could also exhibit a planar structure in parts of the molecule and form stabilizing hydrogen bonds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives and furan-containing compounds can vary widely. However, the papers provided do not offer specific information on the physical and chemical properties of the compound "(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid". Generally, properties such as solubility, melting point, and stability would be influenced by the presence of functional groups, molecular geometry, and intermolecular interactions such as hydrogen bonding .

Aplicaciones Científicas De Investigación

Furan Derivatives in Endophytic Fungus Research

Research on new furan derivatives isolated from a mangrove-derived endophytic fungus Coriolopsis sp. J5 highlights the potential of such compounds in exploring natural product chemistry and biologically active substances. The study identified compounds with various structural features related to furan, which suggests that similar compounds could be explored for their bioactivity or as synthetic intermediates in drug discovery (Liang-Liang Chen et al., 2017).

Synthetic Chemistry and Molecular Transformation

The synthesis of complex amides and hydrazides from simpler acetylenic precursors demonstrates the versatility of furan and its derivatives in synthetic organic chemistry. This research could guide the synthesis of the compound or related structures, emphasizing the utility of furan derivatives in creating polyfunctional molecules for various applications (M. Andreev et al., 2021).

Computational Peptidology and Drug Design

A study employing conceptual density functional theory to evaluate the chemical reactivity of antifungal tripeptides provides a framework for understanding how complex molecules, including those with furan components, interact with biological targets. This approach can aid in the rational design of new compounds with improved bioactivity (N. Flores-Holguín et al., 2019).

Enantioselective Synthesis and Chiral Molecules

The enantioselective synthesis of beta-amino acids showcases the importance of chirality in developing molecules with specific biological activities. Research on hexahydrobenzoxazolidinones as chiral auxiliaries could inform the synthesis of the chiral centers in the compound of interest, highlighting the significance of stereochemistry in medicinal chemistry (Gloria Reyes-Rangel et al., 2008).

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-11(2)9-14(17(24)20-12(3)18(25)26)21-16(23)10-19-15(22)7-6-13-5-4-8-27-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)(H,20,24)(H,21,23)(H,25,26)/b7-6+/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTLWPXVLKHTRU-UTTOWCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

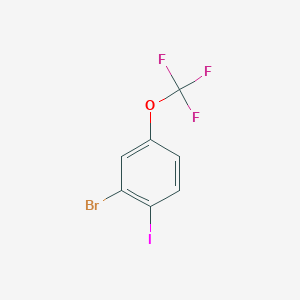

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)